molecular formula C10H9Cl3N4O3 B14505010 1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid CAS No. 63398-56-1

1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid

Cat. No.: B14505010
CAS No.: 63398-56-1
M. Wt: 339.6 g/mol
InChI Key: FGOBVBQMXAQITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid is a complex organic compound that features a triazole ring substituted with a chlorinated phenyl group and an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole typically involves the reaction of 2,4-dichlorophenylacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the triazole ring. The final step involves the chlorination of the ethyl group using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, by inhibiting the enzyme 14α-demethylase. This leads to increased cellular permeability and leakage of cellular contents, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole
  • 1-{2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole

Uniqueness

1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both a triazole ring and a chlorinated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

63398-56-1

Molecular Formula

C10H9Cl3N4O3

Molecular Weight

339.6 g/mol

IUPAC Name

1-[2-chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid

InChI

InChI=1S/C10H8Cl3N3.HNO3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16;2-1(3)4/h1-3,5-6,10H,4H2;(H,2,3,4)

InChI Key

FGOBVBQMXAQITH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.